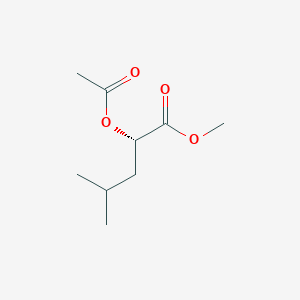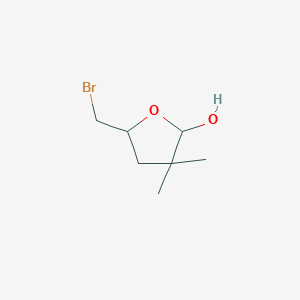
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the oxolane ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol typically involves the bromomethylation of 3,3-dimethyloxolan-2-ol. One common method is the reaction of 3,3-dimethyloxolan-2-ol with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an alkylating agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromomethyl-2-oxazoline: Similar structure but with an oxazoline ring.
3,3-Dimethyloxolan-2-one: Lacks the bromomethyl group.
5-Chloromethyl-3,3-dimethyloxolan-2-ol: Chlorine instead of bromine.
Uniqueness
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
922142-80-1 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
5-(bromomethyl)-3,3-dimethyloxolan-2-ol |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
QWCIMUIJEDQBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OC1O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
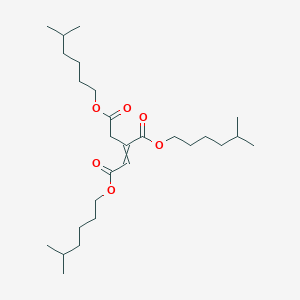
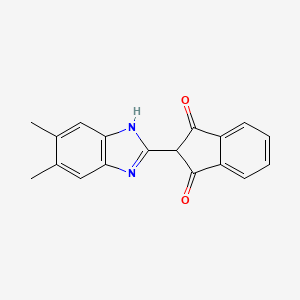
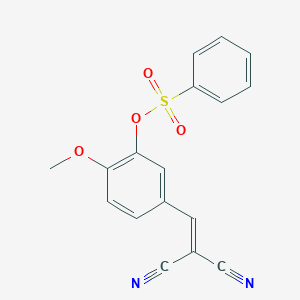

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)

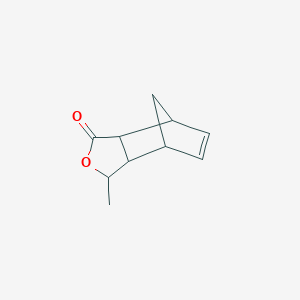
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
